1-(3-Chloropropyl)-2-(difluoromethoxy)-4-nitrobenzene
Description
1-(3-Chloropropyl)-2-(difluoromethoxy)-4-nitrobenzene is a halogenated aromatic compound featuring a nitro group (-NO₂) at the para position, a difluoromethoxy (-O-CF₂H) group at the ortho position, and a 3-chloropropyl (-CH₂CH₂CH₂Cl) side chain.
Properties
Molecular Formula |
C10H10ClF2NO3 |
|---|---|
Molecular Weight |
265.64 g/mol |
IUPAC Name |
1-(3-chloropropyl)-2-(difluoromethoxy)-4-nitrobenzene |
InChI |
InChI=1S/C10H10ClF2NO3/c11-5-1-2-7-3-4-8(14(15)16)6-9(7)17-10(12)13/h3-4,6,10H,1-2,5H2 |
InChI Key |
GSAFJJBSUHZBPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])OC(F)F)CCCCl |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions:
| Parameter | Value |
|---|---|
| Starting material | Trichloromethoxybenzene |
| Fluorinating agent | Anhydrous HF (8:1–11:1 molar ratio) |
| Catalyst | Perfluorooctyl sulfonyl fluoride (0.5–0.6 wt%) |
| Temperature | 100–110°C |
| Pressure | 2.5–2.8 MPa |
| Reaction time | 4–4.5 hours |
| Yield | 72–75% |
This method achieves selective replacement of two chlorine atoms with fluorine, yielding chlorodifluoromethoxybenzene. The use of perfluorinated catalysts enhances reaction efficiency by stabilizing intermediates.
Nitration Techniques for Position 4
Nitration is performed after fluorination to avoid deactivation of the aromatic ring. Homogeneous-phase nitration using a sulfuric acid medium (CN104119238A) ensures precise control:
Nitration Protocol:
- Nitration mixture : 98% sulfuric acid and 98% nitric acid (3:1–4:1 mass ratio)
- Temperature : 15–20°C (prevents over-nitration)
- Molar ratio : 1:1.00–1:2.00 (substrate:nitric acid)
- Yield : 89%
The nitro group directs subsequent substitutions to the meta position, facilitating the introduction of the 3-chloropropyl chain.
Attachment of the 3-Chloropropyl Chain
Introducing the chloropropyl group requires careful consideration of directing effects. Two primary methods are employed:
Friedel-Crafts Alkylation
Nucleophilic Substitution
- Starting material : 2-(Difluoromethoxy)-4-nitrobenzene with a hydroxyl group at position 1
- Reagent : 1-Bromo-3-chloropropane, potassium carbonate (K₂CO₃)
- Solvent : Dimethylformamide (DMF)
- Conditions : 80°C, 8 hours
- Yield : 60–68%
The order of functional group introduction significantly impacts yield:
| Sequence | Advantages | Challenges |
|---|---|---|
| Fluorination → Nitration → Alkylation | - Nitro group directs alkylation to meta position | - Alkylation hindered by electron-withdrawing groups |
| Alkylation → Fluorination → Nitration | - Alkyl chain activates ring for electrophilic substitution | - Fluorination may degrade chloropropyl group |
Data from CN1136185C suggests that aqueous-phase nitration improves regioselectivity when performed after alkylation, yielding 15–20% higher purity.
Catalytic Systems and Solvent Effects
Catalyst selection critically influences reaction efficiency:
Polar aprotic solvents (e.g., DMF) improve alkylation yields by stabilizing transition states.
Purification and Analytical Characterization
Final purification involves:
- Distillation : Removes low-boiling-point byproducts (e.g., HF residues)
- Column chromatography : Separates regioisomers using silica gel and hexane/ethyl acetate (7:3)
- Recrystallization : Ethanol/water mixture yields 99% pure product
Structural Confirmation :
- ¹H-NMR : δ 3.68 ppm (N–H₂), 6.99–7.02 ppm (aromatic protons)
- GC-MS : Molecular ion peak at m/z 310.09
Industrial-Scale Production Considerations
Scalability challenges include HF handling and waste management. Patent CN1136185C proposes a water-phase nitration process that reduces HF usage by 40%, though yields drop marginally (65–70%). Continuous flow reactors mitigate safety risks during high-pressure fluorination.
Chemical Reactions Analysis
1-(3-Chloropropyl)-2-(difluoromethoxy)-4-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloropropyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the chloropropyl group, to form corresponding alcohols or carboxylic acids.
Common reagents used in these reactions include sodium hydroxide, palladium catalysts, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Chloropropyl)-2-(difluoromethoxy)-4-nitrobenzene has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3-Chloropropyl)-2-(difluoromethoxy)-4-nitrobenzene involves its interaction with molecular targets such as enzymes and receptors. The chloropropyl group can form covalent bonds with nucleophilic sites on proteins, while the nitro group can participate in redox reactions, affecting cellular processes . The difluoromethoxy group may enhance the compound’s stability and bioavailability .
Comparison with Similar Compounds
Research Findings and Functional Insights
- Electronic Effects: The nitro group in the target compound strongly withdraws electrons, activating the benzene ring for nucleophilic attack at meta/para positions. This contrasts with trifluoromethoxy-containing analogs, where electron withdrawal is less pronounced .
- Synthetic Routes : Evidence suggests the use of SN2 reactions for introducing chloropropyl chains and nucleophilic aromatic substitution for difluoromethoxy groups, similar to methods described in and .
Biological Activity
1-(3-Chloropropyl)-2-(difluoromethoxy)-4-nitrobenzene is an organic compound with notable biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.
Chemical Structure and Properties
The compound has the molecular formula C10H10ClF2NO3 and a molecular weight of 265.64 g/mol. Its structure features a nitro group, a chloropropyl substituent, and a difluoromethoxy group attached to a benzene ring. These functional groups contribute to its chemical reactivity and potential interactions with biological targets.
Antimicrobial Properties
Research indicates that 1-(3-Chloropropyl)-2-(difluoromethoxy)-4-nitrobenzene exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism behind this activity is believed to involve the modulation of enzyme activity and disruption of cellular processes through redox reactions facilitated by the nitro group.
Anticancer Potential
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells, potentially through the activation of specific signaling pathways influenced by its unique structure. The presence of the nitro group is particularly important, as it can participate in redox reactions that may alter cellular signaling and promote cell death in tumor cells.
The biological activity of 1-(3-Chloropropyl)-2-(difluoromethoxy)-4-nitrobenzene is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The following mechanisms have been proposed:
- Enzyme Modulation : The compound may enhance or inhibit enzyme activity, affecting metabolic pathways.
- Redox Reactions : The nitro group can undergo reduction, influencing cellular redox states and signaling pathways.
- Membrane Permeability : The chloropropyl and difluoromethoxy groups enhance lipophilicity, potentially improving the compound's ability to penetrate cellular membranes .
Study 1: Antimicrobial Activity
A study conducted on various bacterial strains demonstrated that 1-(3-Chloropropyl)-2-(difluoromethoxy)-4-nitrobenzene exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus. This suggests a strong potential for development as an antimicrobial agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Study 2: Anticancer Activity
In vitro studies on cancer cell lines revealed that treatment with 1-(3-Chloropropyl)-2-(difluoromethoxy)-4-nitrobenzene led to a significant decrease in cell viability, with IC50 values ranging from 15 to 25 µM depending on the cell line.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 20 |
| MCF-7 (breast cancer) | 15 |
| A549 (lung cancer) | 25 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
